![molecular formula C10H14OS B11947782 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene CAS No. 57595-29-6](/img/structure/B11947782.png)
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene is a polycyclic compound characterized by its unique structure, which includes oxygen and sulfur atoms within its tricyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene typically involves the reaction of vinyl acetate with tricyclo[5.2.1.02,6]deca-3,8-diene in the presence of a nano-TiO2 catalyst. This reaction yields 8-acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene, which can be further processed to obtain the desired compound . The reaction conditions include the use of a nano-TiO2 catalyst and specific temperature and pressure settings to optimize the yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound
Applications De Recherche Scientifique
8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mécanisme D'action
The mechanism of action of 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 8-Oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene include:
- 8-Acetoxytetracyclo[4.4.1.02,6.07,10.01,6]dodec-3-ene
- 4-Oxatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Uniqueness
What sets 8-Oxa-11-thiatricyclo[43301,6]dodec-3-ene apart from similar compounds is its specific combination of oxygen and sulfur atoms within its tricyclic structure
Propriétés
Numéro CAS |
57595-29-6 |
|---|---|
Formule moléculaire |
C10H14OS |
Poids moléculaire |
182.28 g/mol |
Nom IUPAC |
8-oxa-11-thiatricyclo[4.3.3.01,6]dodec-3-ene |
InChI |
InChI=1S/C10H14OS/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h1-2H,3-8H2 |
Clé InChI |
CRVXCDTWSYNGMU-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC23C1(COC2)CSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Methoxyethyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11947700.png)



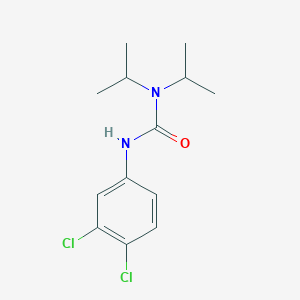

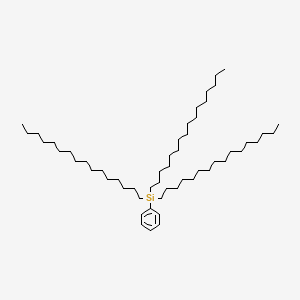
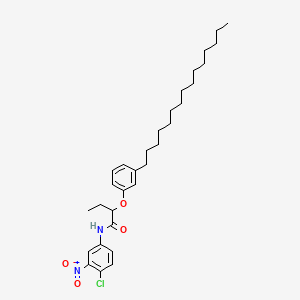

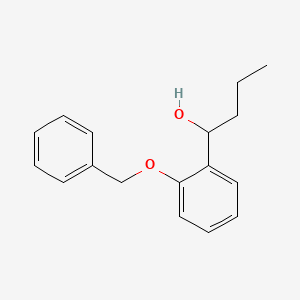
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
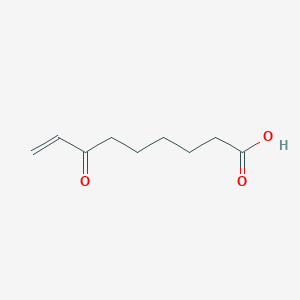
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)

